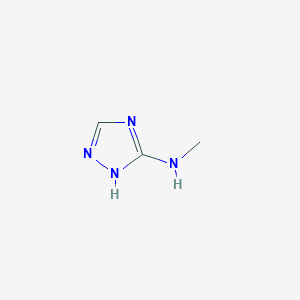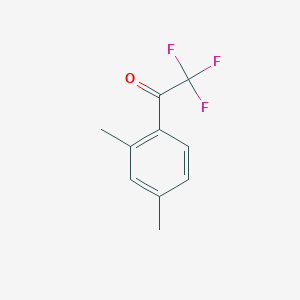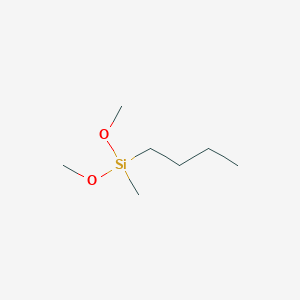
n-Butylmethyldimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₇H₁₈O₂Si and a molecular weight of 162.30 g/mol . It is a transparent liquid commonly used in various chemical processes and industrial applications. The compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions: n-Butylmethyldimethoxysilane can be synthesized through the reaction of n-butylmagnesium bromide with methyltrimethoxysilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
n-Butylmagnesium bromide+Methyltrimethoxysilane→this compound+By-products
Industrial Production Methods: In industrial settings, this compound is often produced using Ziegler-Natta catalyst systems . These systems utilize the compound as an external electron donor to control the polymerization of olefins, such as polypropylene . The catalyst system ensures high yield and purity of the product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: n-Butylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and pressure.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
科学的研究の応用
n-Butylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of high-performance polymers, coatings, and adhesives.
作用機序
The mechanism by which n-Butylmethyldimethoxysilane exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. The compound’s methoxy groups can hydrolyze to form silanols, which then condense to create siloxane bonds. These bonds enhance the material’s mechanical properties and chemical stability .
類似化合物との比較
- Butyldimethoxymethylsilane
- Allyldimethoxysilane
- Diisopropylethoxysilane
Comparison: n-Butylmethyldimethoxysilane is unique due to its specific combination of butyl and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a coupling agent compared to other similar compounds .
特性
IUPAC Name |
butyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZILWKTQCRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
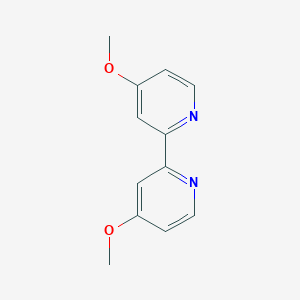

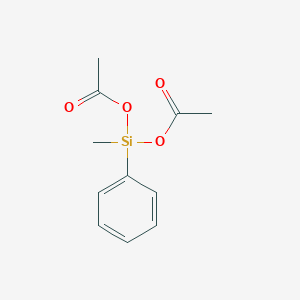
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
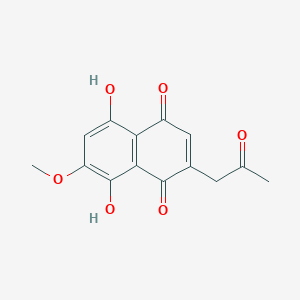
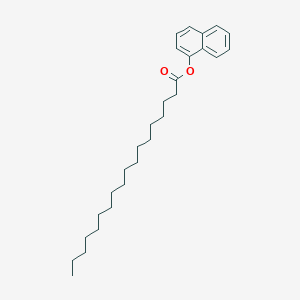
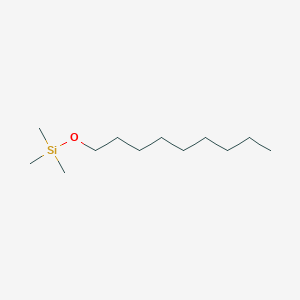

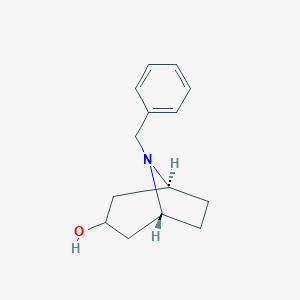
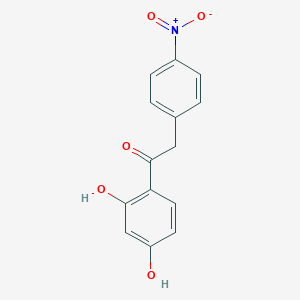
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
